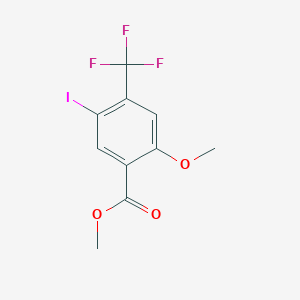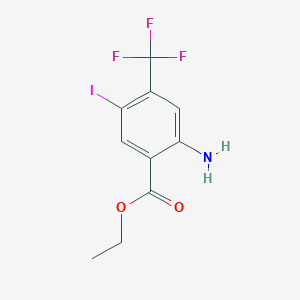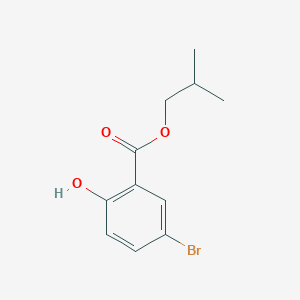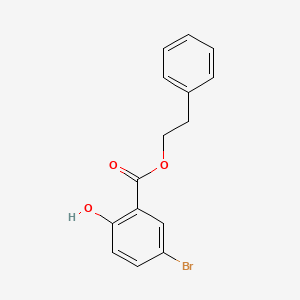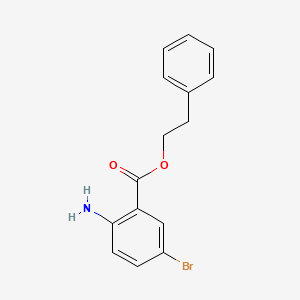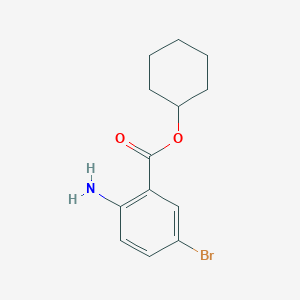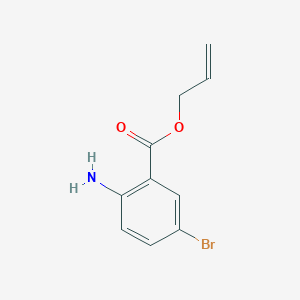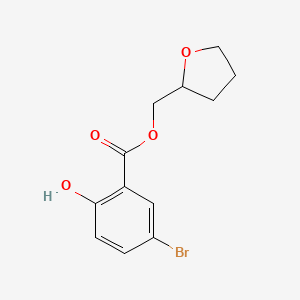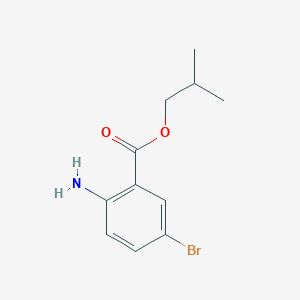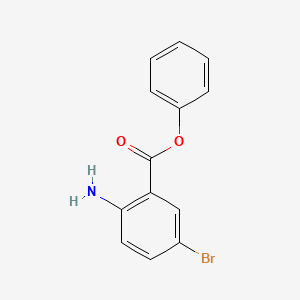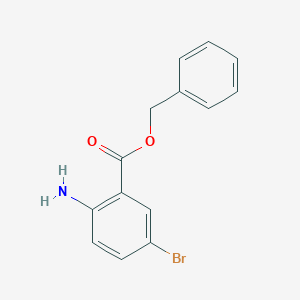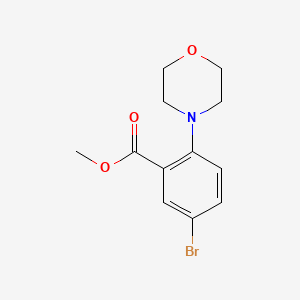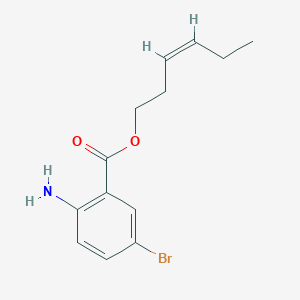
(Z)-hex-3-enyl 2-amino-5-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-hex-3-enyl 2-amino-5-bromobenzoate: is an organic compound that features a unique combination of a hexenyl group and a brominated benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-hex-3-enyl 2-amino-5-bromobenzoate typically involves the esterification of (Z)-hex-3-enol with 2-amino-5-bromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction conditions are typically mild, with the reaction being conducted at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hexenyl group in (Z)-hex-3-enyl 2-amino-5-bromobenzoate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The brominated benzoate moiety can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The bromine atom in the benzoate ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products:
Oxidation: Formation of hex-3-enal or hex-3-enoic acid.
Reduction: Formation of 2-amino-5-bromobenzyl alcohol or 2-amino-5-bromobenzylamine.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: (Z)-hex-3-enyl 2-amino-5-bromobenzoate can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The compound can serve as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may have applications in the development of new agrochemicals for pest control or plant growth regulation.
Mécanisme D'action
The mechanism of action of (Z)-hex-3-enyl 2-amino-5-bromobenzoate is largely dependent on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. For example, the amino group can form hydrogen bonds with active site residues of enzymes, while the brominated benzoate moiety can participate in hydrophobic interactions or π-π stacking with aromatic residues.
Comparaison Avec Des Composés Similaires
(Z)-hex-3-enyl 2-amino-5-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine.
(Z)-hex-3-enyl 2-amino-5-fluorobenzoate: Similar structure but with a fluorine atom instead of bromine.
(Z)-hex-3-enyl 2-amino-5-iodobenzoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness:
Reactivity: The presence of the bromine atom in (Z)-hex-3-enyl 2-amino-5-bromobenzoate makes it more reactive in nucleophilic substitution reactions compared to its chlorine or fluorine analogs.
Biological Activity: The bromine atom can also influence the compound’s biological activity, potentially leading to different interactions with molecular targets compared to its halogenated counterparts.
Propriétés
Numéro CAS |
1131587-73-9 |
|---|---|
Formule moléculaire |
C13H16BrNO2 |
Poids moléculaire |
298.18 g/mol |
Nom IUPAC |
hex-3-enyl 2-amino-5-bromobenzoate |
InChI |
InChI=1S/C13H16BrNO2/c1-2-3-4-5-8-17-13(16)11-9-10(14)6-7-12(11)15/h3-4,6-7,9H,2,5,8,15H2,1H3 |
Clé InChI |
HDDHBOMDFLJZBE-UHFFFAOYSA-N |
SMILES |
CCC=CCCOC(=O)C1=C(C=CC(=C1)Br)N |
SMILES isomérique |
CC/C=C\CCOC(=O)C1=C(C=CC(=C1)Br)N |
SMILES canonique |
CCC=CCCOC(=O)C1=C(C=CC(=C1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


